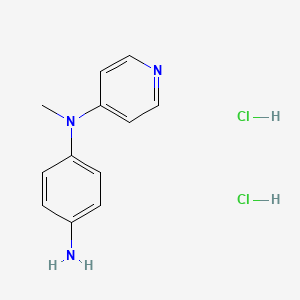
N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride
Overview
Description
“N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride” is a chemical compound with the IUPAC name N1-methyl-N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride . It has a molecular weight of 272.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H . This indicates that the compound consists of a benzene ring with two amine groups at the 1 and 4 positions, a methyl group, and a pyridin-4-yl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.18 . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including nucleophilic aromatic substitution reactions. For instance, Zinad et al. (2018) reported synthesizing a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, highlighting the functionalization of the pyridine via SNAr reactions (Zinad, D. et al., 2018).
Crystal Structure and Spectroscopic Properties : Kolev et al. (2009) focused on the crystal structure and spectroscopic properties of anyles of 4-benzoylpyridine, providing detailed insights into the structural and electronic characteristics of similar compounds (Kolev, T. et al., 2009).
Applications in Materials Science
Catalytic Activity : Research by Chen et al. (2019) into nickel complexes bearing pyridine-imine ligands, such as (6E,7E)-N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, highlighted their use in ethylene oligomerization. This study illustrates the potential of such compounds in catalyzing industrially relevant reactions, demonstrating their importance in materials science (Chen, L. et al., 2019).
Metal Complex Formation : The formation of metal complexes with compounds like N-(pyridin-2-ylmethylene)benzene-1,4-diamine was explored by Marjani et al. (2009), who studied the behavior of this ligand with zinc(II), cadmium(II), and mercury(II) chlorides. Their work provides valuable information on the complexation behavior and potential applications in coordination chemistry (Marjani, K. et al., 2009).
Bioevaluation
- Antimicrobial Activity : Patoliya and Kharadi (2013) synthesized a series of compounds from a base structure similar to the one of interest and evaluated their antimicrobial activity. This study underscores the potential biomedical applications of such compounds, particularly in developing new antimicrobial agents (Patoliya, M. J. & Kharadi, G., 2013).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic activity .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Result of Action
Similar compounds have been shown to induce changes in cell morphology, gene expression, and cellular signaling .
Action Environment
The action, efficacy, and stability of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially modifying the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation . It may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s stability can vary depending on the experimental conditions, and its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate specific enzymes in metabolic pathways, leading to changes in the production or utilization of metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues can also influence its overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes.
properties
IUPAC Name |
4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11;;/h2-9H,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBTRDEDRTDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



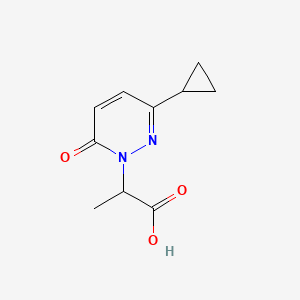
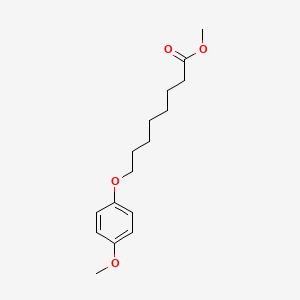
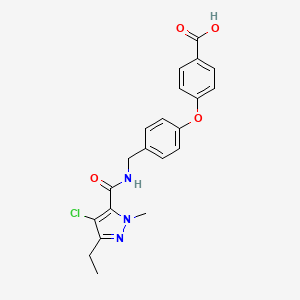

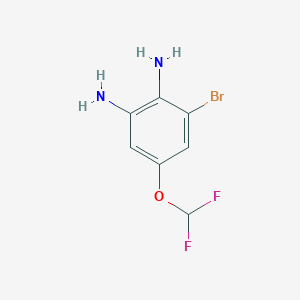


![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)


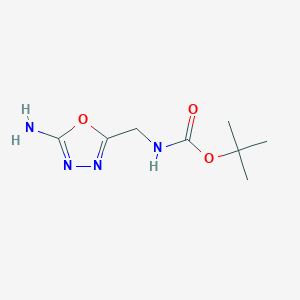
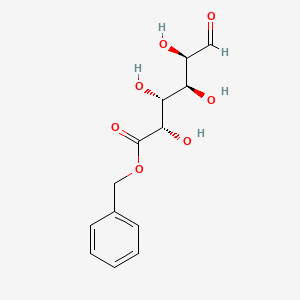
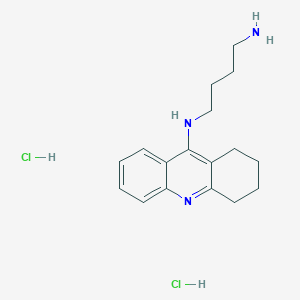
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)